O-Chlorophenylcyanamide
Overview
Description
O-Chlorophenylcyanamide, also known as carbanilonitrile, o-chloro-, is an organic compound with the molecular formula C7H5ClN2. It is a derivative of cyanamide where the hydrogen atom is replaced by an o-chlorophenyl group. This compound is known for its applications in organic synthesis and its unique chemical properties.
Preparation Methods
O-Chlorophenylcyanamide can be synthesized through the desulfurization of o-chlorophenylthiourea. The procedure involves the following steps :
- A suspension of o-chlorophenylthiourea in water is heated to 100°C.
- A boiling solution of potassium hydroxide is added to the suspension.
- The resulting solution is treated with a hot saturated solution of lead acetate trihydrate.
- The reaction mixture is boiled, cooled, and filtered to remove lead sulfide.
- The filtrate is acidified with glacial acetic acid to precipitate this compound.
- The precipitate is collected, washed, and dried to obtain the final product.
This method is generally applicable for preparing arylcyanamides and provides excellent yields.
Chemical Reactions Analysis
O-Chlorophenylcyanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the o-chlorophenyl group can be substituted by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The cyanamide group can participate in cycloaddition reactions, forming heterocyclic compounds.
Aminocyanation Reactions: The compound can undergo aminocyanation, where an amine group is added to the cyanamide moiety.
Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
O-Chlorophenylcyanamide has diverse applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific properties.
Coordination Chemistry: This compound is used in the synthesis of coordination compounds with unique properties.
Mechanism of Action
The mechanism of action of o-chlorophenylcyanamide involves its interaction with various molecular targets. The cyanamide moiety can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or medicinal chemistry .
Comparison with Similar Compounds
O-Chlorophenylcyanamide can be compared with other arylcyanamides, such as phenylcyanamide and α-naphthylcyanamide. These compounds share similar chemical properties but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of the chlorine atom, which can participate in additional substitution reactions .
Similar compounds include:
- Phenylcyanamide
- α-Naphthylcyanamide
- p-Chlorophenylcyanamide
These compounds have varying applications and reactivities, making this compound a valuable compound in its own right.
Properties
IUPAC Name |
(2-chlorophenyl)cyanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZKESLISFPGHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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